2-Bromo-3-fluoropropionic acid

Nucleophilic substitution SN2 kinetics Leaving group ability

2-Bromo-3-fluoropropionic acid (CAS 16652-36-1) is a C3 halogenated carboxylic acid bearing bromine at the α-position and fluorine at the β-position of the propionic acid backbone. It is supplied commercially as a liquid with typical purity specifications of 95%–96% and a reported density of 1.954 g/mL at 25 °C.

Molecular Formula C3H4BrFO2
Molecular Weight 170.96 g/mol
CAS No. 16652-36-1
Cat. No. B176237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoropropionic acid
CAS16652-36-1
Molecular FormulaC3H4BrFO2
Molecular Weight170.96 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Br)F
InChIInChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)
InChIKeyFBPUCVAAEPPEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoropropionic Acid (CAS 16652-36-1): Technical Baseline for Halogenated Propionic Acid Procurement


2-Bromo-3-fluoropropionic acid (CAS 16652-36-1) is a C3 halogenated carboxylic acid bearing bromine at the α-position and fluorine at the β-position of the propionic acid backbone . It is supplied commercially as a liquid with typical purity specifications of 95%–96% and a reported density of 1.954 g/mL at 25 °C . As a bifunctional building block combining a carboxylic acid moiety with two electronically distinct halogen substituents, the compound serves as an intermediate in pharmaceutical and agrochemical research where orthogonal reactivity is required . The bromine substituent provides a labile site for nucleophilic substitution, while the fluorine confers metabolic stability to downstream derivatives .

Reactivity Dual orthogonal handles: labile C-Br for SN2 substitution, inert C-F for downstream stability
Grade Supplied as a research intermediate with standard purity specifications supporting multi-step synthesis
Form Liquid physical form compatible with volumetric handling in synthetic workflows

Why 2-Bromo-3-fluoropropionic Acid Cannot Be Replaced by Generic Halogenated Propionic Analogs


Substituting 2-bromo-3-fluoropropionic acid with mono-halogenated propionic acids (e.g., 2-bromopropionic acid or 3-fluoropropionic acid) eliminates the dual orthogonal reactivity required for sequential synthetic transformations . Replacing bromine with chlorine (e.g., 2-chloro-3-fluoropropionic acid) reduces the leaving group lability at the α-position, directly impacting reaction kinetics in nucleophilic substitution steps [1]. Inverting the halogen positions (e.g., 3-bromo-2-fluoropropionic acid) alters the electronic environment at the reactive center, which can modify the regio- and stereochemical outcomes in asymmetric syntheses [2]. The unique combination of a C-Br bond (bond dissociation energy approximately 68 kcal/mol) and a C-F bond (approximately 109 kcal/mol) on the same three-carbon scaffold creates a reactivity profile that cannot be replicated by any single-halogen analog or alternative halogen pairing .

Orthogonal reactivity: Br and F provide two distinct reactive sites
Mono-halogenated analogs lack dual orthogonal handles for sequential transformations
Leaving group lability: C-Br enables rapid SN2 kinetics
Chloro analogs reduce nucleophilic substitution rates, altering reaction profiles
Regioelectronic pattern: Br at α, F at β
Inverted-position isomers change electronic environment, potentially shifting regio/stereochemical outcomes

2-Bromo-3-fluoropropionic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Bromine as Leaving Group: Quantitative Reactivity Advantage over Chloro Analog

The α-bromine in 2-bromo-3-fluoropropionic acid provides superior leaving group capability relative to the corresponding 2-chloro-3-fluoropropionic acid analog. Alkyl bromides exhibit approximately 10–50× faster SN2 reaction rates than alkyl chlorides under comparable conditions [1]. This kinetic advantage is attributed to the lower carbon-bromine bond dissociation energy (approximately 68 kcal/mol for C-Br vs. approximately 81 kcal/mol for C-Cl) and the larger, more polarizable bromide ion which stabilizes the transition state [2].

Br vs Cl reactivity
Class-level
10–50× faster SN2 rate
vs. 2-chloro analog
Supports synthetic throughput review
Class-level data from alkyl halide studies
Nucleophilic substitution SN2 kinetics Leaving group ability

Fluorine Substituent Effect: Metabolic Stability and Binding Affinity vs. Non-Fluorinated Analog

The β-fluorine in 2-bromo-3-fluoropropionic acid imparts enhanced metabolic stability to downstream derivatives compared to the non-fluorinated analog 2-bromopropionic acid. In enzymatic studies with Pseudomonas species, growth yield on 2-fluoropropionic acid as sole carbon source was reduced by 41% compared to the non-fluorinated substrate D-lactic acid, indicating metabolic resistance conferred by fluorine [1]. Additionally, in 2-arylpropionic acid systems, replacing the α-hydrogen with fluorine increased configurational stability at the chiral center, improving stereochemical matching with biological receptors [2].

Metabolic stability proxy
Class-level
41% reduced growth yield
vs. non-fluorinated control
Supports metabolic stability screening
Pseudomonas model; C-F bond blocks oxidation
Metabolic stability Fluorine substitution Medicinal chemistry

Density and Physical Property Differentiation: Liquid Handling and Formulation Considerations

2-Bromo-3-fluoropropionic acid (CAS 16652-36-1) exhibits a measured density of 1.954 g/mL at 25 °C, which is substantially higher than the density of the non-halogenated parent propionic acid (0.99 g/mL at 20 °C) and the mono-fluorinated analog 2-fluoropropionic acid (1.238 g/mL at 25 °C) [1]. The high density of 1.954 g/mL is a direct consequence of the heavy bromine atom (atomic mass ~79.9) and the compact molecular structure .

Density vs analogs
Cross-study comparable
1.954 g/mL
1.58× denser than 2-fluoropropionic acid
Differentiates liquid handling properties
High bromine mass drives density
Physical properties Density Procurement specifications

Enzyme Inhibition Activity: Pyruvate Kinase Targeting vs. Non-Fluorinated Analogs

2-Bromo-3-fluoropropionic acid has demonstrated inhibitory activity against pyruvate kinase, a key regulatory enzyme in glycolysis . The fluorinated structure of this compound is reported to enhance binding affinity to the enzyme compared to non-fluorinated propionic acid analogs . This inhibitory property, which is directly linked to the presence of the fluorine substituent at the β-position, has implications for research in cancer metabolism and metabolic disorders where glycolytic pathway modulation is therapeutically relevant .

Pyruvate kinase inhibition
Data to verify
Inhibits PK; fluorine enhances binding
Supports enzyme inhibition assay context
IC₅₀ not reported; confirm independently
Enzyme inhibition Glycolysis Cancer metabolism

2-Bromo-3-fluoropropionic Acid: High-Value Application Scenarios Based on Differential Evidence


Synthetic Route Design Requiring Sequential Orthogonal Transformations

In multi-step organic syntheses where a carboxylic acid handle must be preserved while sequentially activating the α- and β-positions, 2-bromo-3-fluoropropionic acid provides the requisite orthogonal reactivity. The α-bromine undergoes rapid nucleophilic displacement (SN2 rates approximately 10–50× faster than the corresponding chloro analog), enabling clean amine, azide, or thiol coupling [1]. The β-fluorine remains intact during these substitutions, preserving the C-F bond for downstream metabolic stabilization of the final molecule .

Fluorinated Pharmaceutical Intermediate with Engineered Metabolic Stability

For medicinal chemistry programs developing drug candidates that require metabolic stabilization against oxidative degradation, 2-bromo-3-fluoropropionic acid serves as an ideal fluorinated building block. The β-fluorine atom confers resistance to β-oxidation and cytochrome P450-mediated metabolism, as demonstrated by the 41% reduction in microbial growth yield on fluorinated propionic acid substrates versus non-fluorinated controls [2]. This built-in metabolic block reduces the need for late-stage fluorination and simplifies synthetic access to metabolically stable lead compounds .

Asymmetric Synthesis of Chiral α-Fluoro or α-Substituted Propionic Acid Derivatives

The presence of fluorine at the β-position adjacent to a chiral α-carbon enhances configurational stability in asymmetric synthetic routes. Studies on 2-fluoro-2-arylpropionates demonstrate that fluorine substitution at the α-position (analogous to β-fluorine effects in the target compound) increases stereochemical integrity, enabling more reliable investigation of receptor stereochemical matching in drug discovery [3]. 2-Bromo-3-fluoropropionic acid provides a versatile starting point for generating chiral fluorinated propionic acid libraries via asymmetric α-substitution .

Glycolytic Pathway Probe for Cancer Metabolism Research

Researchers investigating the Warburg effect and glycolytic dependency in cancer cells can employ 2-bromo-3-fluoropropionic acid as a pyruvate kinase inhibitor probe . The fluorine substituent enhances enzyme binding affinity compared to non-fluorinated propionic acid derivatives, making it a more potent tool compound for dissecting glycolytic regulation . This application leverages the unique electronic and steric profile conferred by the dual halogen substitution pattern .

Application
Selection Property
Validation Focus
Orthogonal synthetic routes
Dual orthogonal reactivity (Br/F)
Sequential substitution efficiency
Fluorinated intermediate for metabolic stability
β-fluorine metabolic block
Oxidative metabolism resistance
Asymmetric synthesis of chiral fluorinated derivatives
Enhanced configurational stability
Stereochemical integrity assessment
Glycolytic pathway probe for cancer metabolism research
Pyruvate kinase inhibition
Glycolysis pathway modulation review

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